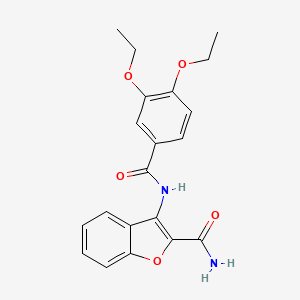

3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide

Description

Propriétés

IUPAC Name |

3-[(3,4-diethoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-25-15-10-9-12(11-16(15)26-4-2)20(24)22-17-13-7-5-6-8-14(13)27-18(17)19(21)23/h5-11H,3-4H2,1-2H3,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTAJDVAPRVXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide typically involves a modular synthetic strategy. One common approach is to start with a simple benzofuran precursor and introduce the desired substituents through a series of reactions. For example, a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry can be used to prepare a diverse set of C3-substituted benzofuran-2-carboxamide derivatives . This method involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, followed by a one-pot, two-step transamidation procedure .

Analyse Des Réactions Chimiques

Synthetic Routes and Functionalization

The synthesis of benzofuran-2-carboxamide derivatives, including 3-(3,4-diethoxybenzamido)benzofuran-2-carboxamide, typically involves multi-step strategies combining C–H activation, transamidation, and functional group transformations:

a. Directed C–H Arylation

A modular approach employs 8-aminoquinoline (8-AQ) as a directing group for regioselective C3-arylation of benzofuran-2-carboxamides. This method enables the introduction of diverse aryl groups under Pd catalysis (Figure 1) . For example:

-

Reagents : Aryl iodides (1.5 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), DMA solvent, 100°C, 24 h.

b. Transamidation for Carboxamide Diversification

The carboxamide group undergoes transamidation to introduce diverse amines (Figure 2) :

-

Boc Activation : React with (Boc)₂O (2.0 equiv) and DMAP (0.1 equiv) in MeCN (60°C, 2 h).

-

Aminolysis : Treat with amines (1.5 equiv) in toluene (60°C, 0.5–6 h).

| Amine | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzylamine | 75 | 6 |

| Piperonylamine | 84 | 6 |

| Pyrrolidine | 70 | 0.5 |

Table 1: Representative transamidation results for modifying the carboxamide group .

Key Functional Group Reactivity

a. Amide Bond Hydrolysis and Protection

-

Boc Protection : Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate reacts with di-tert-butyl dicarbonate in THF to install Boc groups, enabling selective deprotection later .

-

Deprotection : Methanolic HCl removes Boc groups (yield: >90%) .

b. Piperazinyl Substituent Installation

Ethyl 5-aminobenzofuran-2-carboxylate reacts with N,N-bis(2-chloroethyl)amine in dichloromethane to form a piperazinyl intermediate. Subsequent BOC protection and formamide coupling yield 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide .

Electrophilic Substitution and Cross-Coupling

a. Halogenation

Electrophilic cyclization with iodine (I₂), NBS, or NCS introduces halogens at the C3 position of benzofurans, enabling subsequent cross-coupling (e.g., Suzuki or Sonogashira) .

b. Palladium-Catalyzed Coupling

3-Iodo-2-amidobenzofurans participate in Pd-catalyzed cross-couplings to form C3-aryl, -alkynyl, or -vinyl derivatives . For example:

-

Reagents : Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), DME/H₂O (3:1), 80°C, 12 h.

Biological Activity-Driven Modifications

Structural analogs of 3-(3,4-diethoxybenzamido)benzofuran-2-carboxamide show that substituents critically influence pharmacological activity:

-

3,4-Diethoxy Group : Enhances lipophilicity and DNA intercalation potential .

-

Carboxamide : Hydrogen-bonding with targets (e.g., tubulin) improves cytotoxicity (IC₅₀: <1 µM in leukemia models) .

Stability and Degradation Pathways

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has shown promise as a potential anticancer agent. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds similar to 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide exhibit significant cytotoxic effects on various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction via caspase activation | |

| MCF-7 (Breast Cancer) | 10 | Inhibition of cell proliferation |

In vitro studies have shown that this compound can inhibit the growth of non-small cell lung carcinoma cells, suggesting its potential as a lead compound for drug development targeting cancer therapies .

Anti-inflammatory Properties

3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide acts as a selective inhibitor of phosphodiesterase 4D, an enzyme involved in inflammatory pathways. This inhibition enhances cyclic adenosine monophosphate levels, which can modulate signaling pathways related to inflammation and may provide therapeutic benefits for chronic inflammatory diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that benzofuran derivatives possess activity against Gram-positive bacteria and fungi.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound VI | C. albicans | 100 |

| Compound III | S. aureus | 200 |

These findings suggest that 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide could be explored further for its potential use in treating infections caused by resistant strains of bacteria and fungi .

Chemical Research

Synthesis and Derivative Development

The compound serves as a versatile building block for synthesizing more complex benzofuran derivatives. Its unique structure allows researchers to modify functional groups to enhance biological activity or tailor properties for specific applications in pharmaceuticals or materials science .

Potential Therapeutic Applications

Due to its role as a phosphodiesterase inhibitor, 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide has potential applications in treating neurological disorders such as depression and multiple sclerosis. By modulating cAMP levels, it may help alleviate symptoms associated with these conditions .

Mécanisme D'action

The mechanism of action of 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

Methoxsalen: Used against psoriasis and eczema.

Amiodarone and Dronedarone: Antiarrhythmic medications.

Vilazodone: An antidepressant.

These compounds share a common benzofuran core but differ in their substituents and specific biological activities. The uniqueness of 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide lies in its specific substituents and the resulting biological properties .

Activité Biologique

3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide is a compound derived from benzofuran, a structural motif known for its diverse biological activities. This article focuses on the biological activity of this compound, including its cytotoxic effects, potential neuroprotective properties, and its role as an enzyme inhibitor. Recent studies have highlighted its significance in cancer therapy and neuroprotection, making it a promising candidate for further research.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a diethoxybenzamido group and a carboxamide functional group. The structural characteristics are crucial as they influence the compound's biological interactions.

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that derivatives of benzofuran, including 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide, exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxic Effects : In a study evaluating several benzofuran derivatives, it was found that compounds similar to 3-(3,4-Diethoxybenzamido) exhibited potent cytotoxic effects against K562 human leukemia cells. The compounds induced apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Apoptosis Mechanism : The mechanism involves the activation of caspases (specifically caspases 3 and 7), which are critical for the apoptotic process. After 48 hours of exposure to related compounds, significant increases in caspase activity were observed, indicating strong pro-apoptotic potential .

Neuroprotective Properties

Benzofuran derivatives have also been investigated for their neuroprotective capabilities.

- Neuroprotection Against Excitotoxicity : A series of benzofuran-2-carboxamide derivatives were tested for their ability to protect neuronal cells from NMDA-induced excitotoxicity. Compounds with specific substitutions demonstrated significant neuroprotective effects comparable to established NMDA antagonists like memantine .

- Antioxidant Activity : These compounds showed considerable antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation in neuronal cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- α-Glucosidase Inhibition : Studies indicate that related benzofuran derivatives possess inhibitory activity against α-glucosidase, with some compounds exhibiting IC50 values significantly lower than standard inhibitors like acarbose. This suggests potential applications in managing diabetes through carbohydrate metabolism modulation .

Research Findings Summary

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in K562 cells | |

| Neuroprotection | Protects against NMDA-induced damage | |

| α-Glucosidase Inhibition | Competitive inhibition; IC50 < acarbose |

Case Studies

- Cytotoxicity Study : A recent investigation into the cytotoxic effects of benzofuran derivatives demonstrated that 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide significantly increased ROS levels in K562 cells, leading to enhanced apoptosis rates compared to untreated controls .

- Neuroprotective Evaluation : In vitro assays using primary rat cortical neurons revealed that certain benzofuran derivatives could prevent excitotoxic cell death effectively at concentrations as low as 30 μM, underscoring their therapeutic potential in neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide in academic research?

The synthesis typically involves multi-step processes. For benzofuran-2-carboxamide derivatives, a common approach includes:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols.

- Step 2 : Functionalization via Pd-catalyzed C-H arylation or coupling reactions to introduce substituents like the 3,4-diethoxybenzamido group .

- Step 3 : Amidation using reagents like HATU or EDC/HOBt to attach the benzamido moiety . Solvents such as DMF or THF, and bases like LiH or Na₂CO₃, are often employed to optimize yield and purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR (¹H/¹³C) : To confirm the benzofuran core and substituent positions (e.g., diethoxy groups at C3 and C4) .

- FTIR : To verify amide (C=O stretch at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

- HPLC/MS : For purity assessment (>95%) and molecular weight confirmation .

Q. What are the preliminary steps for evaluating biological activity?

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial).

- Dose-response studies : Use concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values.

- Control experiments : Include positive controls (e.g., known inhibitors) and vehicle controls (e.g., DMSO) to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Discrepancies may arise from variations in:

- Compound purity : Use HPLC to ensure >95% purity and quantify degradation products .

- Assay conditions : Standardize buffer pH, temperature, and incubation times .

- Cell line specificity : Compare activity across multiple cell lines or primary cells to identify context-dependent effects . Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

Q. What computational strategies are suitable for studying interaction mechanisms?

- Molecular docking : Predict binding modes with target proteins (e.g., using AutoDock Vina or Schrödinger Suite) .

- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories (e.g., GROMACS) .

- QSAR modeling : Corrogate structural features (e.g., diethoxy groups) with bioactivity to guide derivative design .

Q. How can synthetic yields be improved without compromising purity?

- Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Purification techniques : Employ flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization in ethanol/water mixtures .

- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling steps to enhance efficiency .

Q. What role do the 3,4-diethoxy groups play in bioactivity?

- Electron-donating effects : The ethoxy groups may enhance π-π stacking with aromatic residues in target proteins .

- Solubility modulation : Ethoxy substituents balance lipophilicity for membrane permeability while retaining aqueous solubility .

- Metabolic stability : Evaluate via liver microsome assays to determine susceptibility to oxidative dealkylation .

Methodological Considerations

Q. How to assess stability under varying storage conditions?

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.